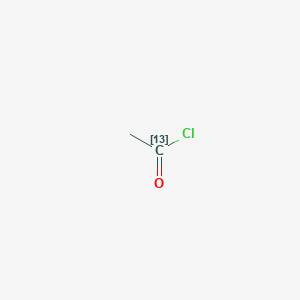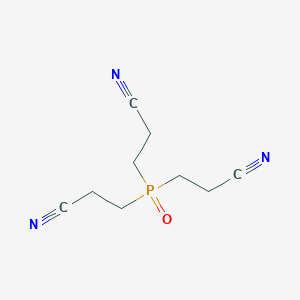
Tris(2-cyanoethyl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-cyanoethyl)phosphine oxide (TCPO) is a chemical compound that is widely used in scientific research. It is a powerful oxidizing agent that is commonly used in chemiluminescence experiments. TCPO has a unique structure that makes it an ideal candidate for such experiments, and it has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Tris(2-cyanoethyl)phosphine oxide is complex and involves the transfer of electrons between the Tris(2-cyanoethyl)phosphine oxide molecule and other molecules in the system. When Tris(2-cyanoethyl)phosphine oxide is oxidized, it produces a highly reactive intermediate that can react with other molecules to produce light. The exact mechanism of this reaction is still not fully understood, but it is believed to involve the formation of a radical intermediate that reacts with other molecules in the system.
Efectos Bioquímicos Y Fisiológicos
Tris(2-cyanoethyl)phosphine oxide has been extensively studied for its biochemical and physiological effects. It has been shown to have antioxidant properties and to be able to scavenge free radicals in vitro. Tris(2-cyanoethyl)phosphine oxide has also been shown to have anti-inflammatory effects and to be able to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tris(2-cyanoethyl)phosphine oxide is its high oxidizing power, which makes it an ideal candidate for chemiluminescence experiments. Tris(2-cyanoethyl)phosphine oxide is also relatively stable and can be stored for long periods of time without significant degradation. However, Tris(2-cyanoethyl)phosphine oxide can be difficult to handle and can be hazardous if not used properly.
Direcciones Futuras
There are many potential future directions for research involving Tris(2-cyanoethyl)phosphine oxide. One area of interest is the development of new materials based on Tris(2-cyanoethyl)phosphine oxide, including polymers and nanomaterials. Another area of interest is the use of Tris(2-cyanoethyl)phosphine oxide in the development of new diagnostic tools and therapies for various diseases. Additionally, further research is needed to fully understand the mechanism of action of Tris(2-cyanoethyl)phosphine oxide and to explore its potential applications in various fields.
Métodos De Síntesis
Tris(2-cyanoethyl)phosphine oxide can be synthesized using a variety of methods, but the most common method involves the reaction of tris(dimethylamino)phosphine with acrylonitrile. The reaction is typically carried out in an inert atmosphere, and the resulting product is purified using standard chemical techniques.
Aplicaciones Científicas De Investigación
Tris(2-cyanoethyl)phosphine oxide has a wide range of scientific research applications, including in the fields of biochemistry, pharmacology, and materials science. It is commonly used as an oxidizing agent in chemiluminescence experiments, where it is used to produce light in a variety of systems. Tris(2-cyanoethyl)phosphine oxide has also been used in the synthesis of various organic compounds and in the development of new materials.
Propiedades
Número CAS |
1439-41-4 |
|---|---|
Nombre del producto |
Tris(2-cyanoethyl)phosphine oxide |
Fórmula molecular |
C9H12N3OP |
Peso molecular |
209.18 g/mol |
Nombre IUPAC |
3-[bis(2-cyanoethyl)phosphoryl]propanenitrile |
InChI |
InChI=1S/C9H12N3OP/c10-4-1-7-14(13,8-2-5-11)9-3-6-12/h1-3,7-9H2 |
Clave InChI |
ILFYYSUCZQEGOL-UHFFFAOYSA-N |
SMILES |
C(CP(=O)(CCC#N)CCC#N)C#N |
SMILES canónico |
C(CP(=O)(CCC#N)CCC#N)C#N |
Otros números CAS |
1439-41-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



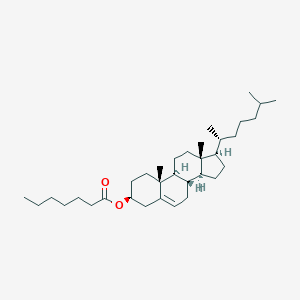



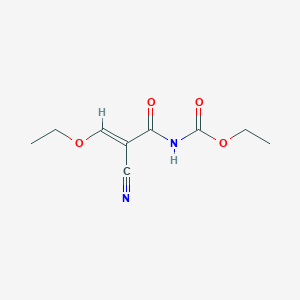
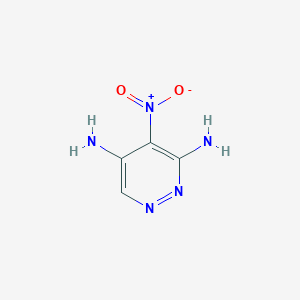



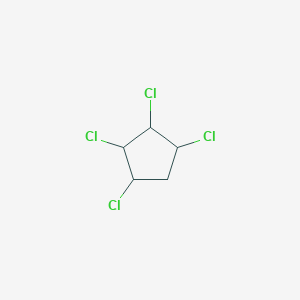

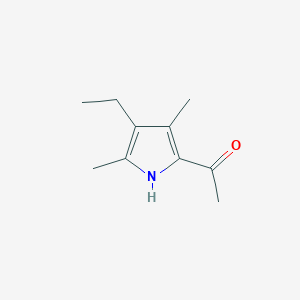
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
